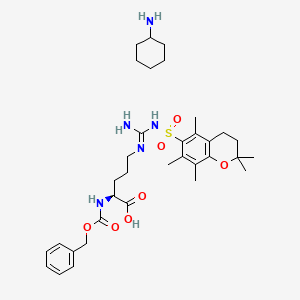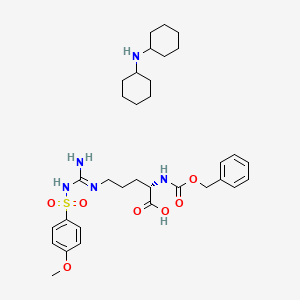![molecular formula C14H21N3O4 B612994 (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide CAS No. 201807-08-1](/img/structure/B612994.png)
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide, also known as NMP-nitro, is an organic compound that has been extensively studied in recent years. This compound has a wide range of applications in the scientific research field, ranging from biochemical and physiological effects to synthesis methods and the mechanism of action.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Design
The compound was involved in a study where the stable NH-form of a related threonine-based Schiff base was synthesized and characterized. The research focused on analyzing its crystalline state using techniques like IR spectroscopy and X-ray crystallographic analysis, offering insights into the molecular structure and resonance contributions of the compound (Oketani et al., 2019).
Photopolymerization and Material Science
In the field of material science, an alkoxyamine bearing a chromophore group closely linked to the aminoxyl function was investigated. This compound showcased the potential to decompose under UV irradiation, generating corresponding radicals. The research emphasized the significance of photophysical and photochemical property alterations of the chromophore, which is pertinent in understanding the molecular behavior under UV exposure (Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Design
A series of related compounds were explored as dipeptidyl peptidase IV (DPP-4) inhibitors, with a focus on understanding the structure-activity relationship and improving the pharmacological profile. This research is crucial for developing new therapeutic agents, specifically in treating diseases like type 2 diabetes (Nitta et al., 2012).
Chemical Synthesis and Catalysis
Studies in chemical synthesis showcased the methods used for synthesizing related butanamide compounds. This includes understanding the reactivity, synthetic importance, and the exploration of these compounds as precursors for heterocyclic compounds, contributing significantly to the field of synthetic chemistry (Fadda et al., 2015).
Propiedades
IUPAC Name |
(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9(21-14(2,3)4)12(15)13(18)16-10-5-7-11(8-6-10)17(19)20/h5-9,12H,15H2,1-4H3,(H,16,18)/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYIPFLLYBSIQ-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)









